
1,2,4,5,7,8-Hexachloronaphthalene
Overview
Description
1,2,4,5,7,8-Hexachloronaphthalene is a complex chemical compound with the molecular formula C10H2Cl6 . It has a molecular weight of 334.841 . It is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of 1,2,4,5,7,8-Hexachloronaphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,2,4,5,7,8-Hexachloronaphthalene has a density of 1.7±0.1 g/cm3, a boiling point of 393.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 198.0±23.9 °C .Scientific Research Applications
Gas Chromatographic Separation
1,2,4,5,7,8-Hexachloronaphthalene, among other isomers, has been studied for its separation using gas chromatography. A specific study achieved separation using columns with stationary phases containing cyclodextrin and β-cyclodextrin. This method enabled quantification of individual hexachloronaphthalene isomers, demonstrating the compound's utility in chromatographic analysis (Imagawa & Yamashita, 1997).
Synthesis and Chemical Analysis
Research has also focused on synthesizing various hexachloronaphthalene isomers, including 1,2,4,5,7,8-Hexachloronaphthalene. These syntheses provide valuable insights into the structural and chemical properties of these compounds, contributing to our understanding of their behavior in different environments and applications (Haglund & Bergman, 1989).
Environmental and Biological Impact Studies
Considerable research has been conducted on the retention and impact of hexachloronaphthalene isomers in biological systems and the environment. For instance, studies have shown selective retention of certain isomers in rat liver and their appearance in wildlife, indicating the compound's bioaccumulative nature and potential ecological impact (Asplund et al., 1994).
Mechanism of Action
Target of Action
The primary target of 1,2,4,5,7,8-Hexachloronaphthalene is the mitochondria in neuronal cells . Mitochondria play a crucial role in energy production and regulation of cellular metabolism.
Mode of Action
1,2,4,5,7,8-Hexachloronaphthalene interacts with its target, the mitochondria, leading to an enhanced production of reactive oxygen species (ROS) . This increase in ROS production can lead to oxidative stress, damaging cellular structures and functions.
Biochemical Pathways
The enhanced production of ROS affects various biochemical pathways. It leads to mitochondrial dysfunction , which disrupts energy production and can trigger cell death . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The result of 1,2,4,5,7,8-Hexachloronaphthalene’s action is mitochondrial-dependent neurotoxicity . This can lead to neuronal death, damage to neurites, and downregulation of neurofilaments L and M . It can also cause necrosis, reflected by an increase in LDH release, HMGB1 protein export to the cytosol, nuclear swelling, and loss of homeostatic control of energy balance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4,5,7,8-Hexachloronaphthalene. For instance, its persistence in the environment can lead to bioaccumulation, potentially increasing exposure and toxicity . .
Safety and Hazards
properties
IUPAC Name |
1,2,4,5,7,8-hexachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-7(3)4(12)2-6(14)10(8)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZREMCYQNYZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145831 | |
| Record name | 1,2,4,5,7,8-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5,7,8-Hexachloronaphthalene | |
CAS RN |
103426-92-2 | |
| Record name | Naphthalene, 1,2,4,5,7,8-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5,7,8-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,2,4,5,7,8-Hexachloronaphthalene?
A1: 1,2,4,5,7,8-Hexachloronaphthalene is a chlorinated naphthalene molecule with six chlorine atoms attached to specific carbon positions on the naphthalene backbone. Its structure has been confirmed through synthesis and crystallographic analysis [, ]. This specific arrangement of chlorine atoms influences its physical and chemical properties.
Q2: How is 1,2,4,5,7,8-Hexachloronaphthalene synthesized?
A2: While the provided abstracts don't detail a specific synthesis method for 1,2,4,5,7,8-Hexachloronaphthalene, they highlight its successful synthesis and crystallographic characterization [, ]. This suggests that established synthetic routes for chlorinated naphthalenes were likely employed. These methods often involve direct chlorination of naphthalene under controlled conditions to achieve the desired substitution pattern.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



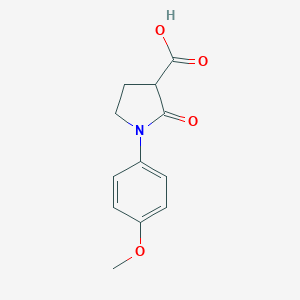

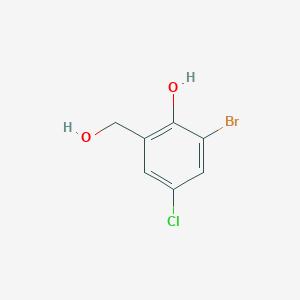
![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)
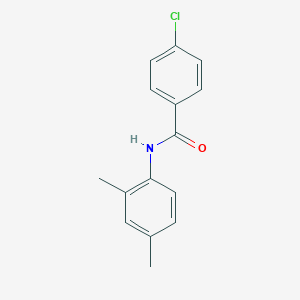
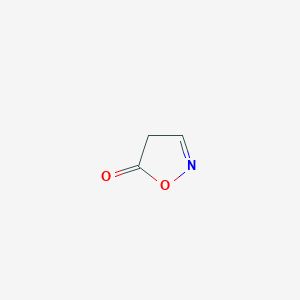
![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)
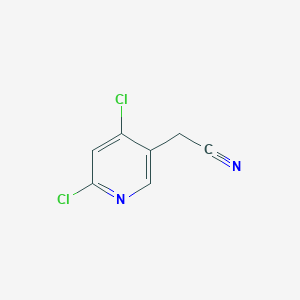
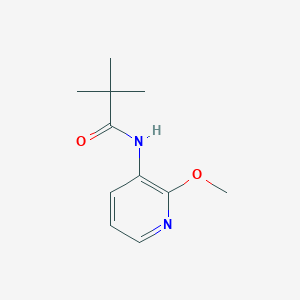


![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

